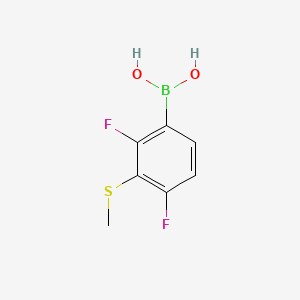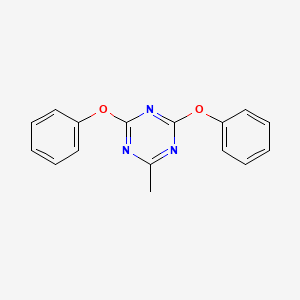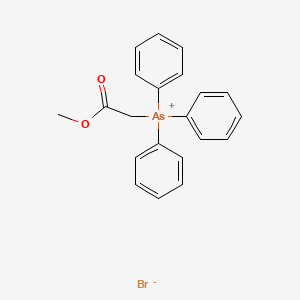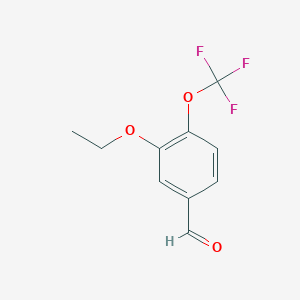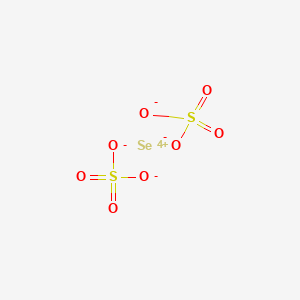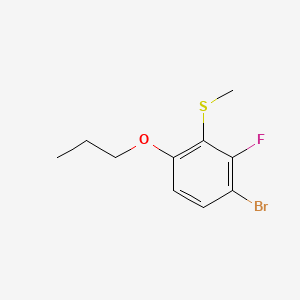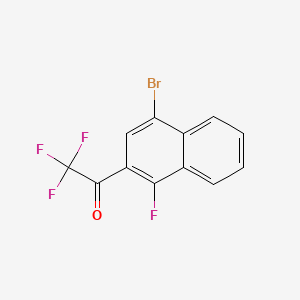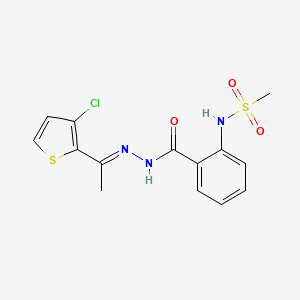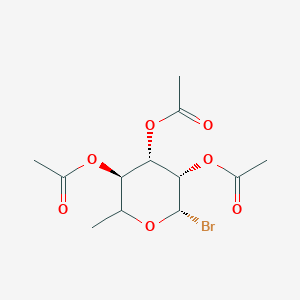
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide is a complex carbohydrate derivative. It is a modified form of 2,3,4-tri-O-acetyl-alpha-L-fucopyranosyl bromide, which is used in various organic synthesis reactions, particularly in glycosylation processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide typically involves the acetylation of 6-deoxy-alpha-L-galactopyranose followed by bromination. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The bromination step involves the use of hydrobromic acid or bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same acetylation and bromination steps, but with larger quantities of reagents and more robust equipment to handle the increased volume .
化学反応の分析
Types of Reactions
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Glycosylation Reactions: It is commonly used in glycosylation reactions to form glycosidic bonds with other molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Glycosylation: Reagents such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2) are used as catalysts. .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives, while using alcohols results in the formation of glycosides .
科学的研究の応用
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used in the study of carbohydrate-protein interactions and the synthesis of glycoproteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
作用機序
The mechanism of action of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group is a good leaving group, which facilitates the formation of a glycosidic bond with an acceptor molecule. The reaction typically proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophile to form the glycosidic bond .
類似化合物との比較
Similar Compounds
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4-Tri-O-acetyl-D-xylopyranosyl chloride
Uniqueness
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide is unique due to its specific structure, which includes a 6-deoxy modification. This modification can influence its reactivity and the types of glycosidic bonds it forms, making it particularly useful in certain synthetic applications .
特性
分子式 |
C12H17BrO7 |
|---|---|
分子量 |
353.16 g/mol |
IUPAC名 |
[(3R,4S,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9-,10+,11+,12-/m1/s1 |
InChIキー |
XUZQAPSYNYIKSR-CWWLAGSFSA-N |
異性体SMILES |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)

![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
